Methyl 2-(2-bromoethyl)benzoate Methyl 2-(2-bromoethyl)benzoate
Brand Name: Vulcanchem
CAS No.: 25109-86-8
VCID: VC3743414
InChI: InChI=1S/C10H11BrO2/c1-13-10(12)9-5-3-2-4-8(9)6-7-11/h2-5H,6-7H2,1H3
SMILES: COC(=O)C1=CC=CC=C1CCBr
Molecular Formula: C10H11BrO2
Molecular Weight: 243.1 g/mol

Methyl 2-(2-bromoethyl)benzoate

CAS No.: 25109-86-8

Cat. No.: VC3743414

Molecular Formula: C10H11BrO2

Molecular Weight: 243.1 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(2-bromoethyl)benzoate - 25109-86-8

Specification

CAS No. 25109-86-8
Molecular Formula C10H11BrO2
Molecular Weight 243.1 g/mol
IUPAC Name methyl 2-(2-bromoethyl)benzoate
Standard InChI InChI=1S/C10H11BrO2/c1-13-10(12)9-5-3-2-4-8(9)6-7-11/h2-5H,6-7H2,1H3
Standard InChI Key ODGOVUCLDAPMKP-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=CC=C1CCBr
Canonical SMILES COC(=O)C1=CC=CC=C1CCBr

Introduction

Chemical Structure and Properties

Methyl 2-(2-bromoethyl)benzoate features a benzoic acid methyl ester with a 2-bromoethyl substituent at the ortho position of the aromatic ring. This creates a molecule with multiple reactive sites, primarily the brominated carbon which can participate in nucleophilic substitution reactions.

Basic Identification

The compound is characterized by the following properties:

PropertyValue
Chemical FormulaC₁₀H₁₁BrO₂
Molecular WeightApproximately 243.10 g/mol
AppearanceColorless to pale yellow liquid
SolubilitySoluble in organic solvents (ethanol, ether); limited water solubility
CAS NumberNot specifically identified in search results

Structural Features

The key functional groups include:

  • A methyl ester group (-COOCH₃)

  • A 2-bromoethyl substituent (-CH₂CH₂Br)

  • An aromatic ring with ortho-substitution pattern

This particular arrangement creates unique reactivity patterns that differentiate it from similar compounds like methyl 2-bromomethylbenzoate, which has a shorter bromomethyl side chain rather than the bromoethyl group .

Synthesis Methods

The synthesis of methyl 2-(2-bromoethyl)benzoate involves a multi-step process that has been developed to enable industrial-scale production. The patent literature describes a synthetic pathway that utilizes readily available starting materials.

Patent-Described Synthesis

According to patent documentation, the synthesis of methyl 2-(2-bromoethyl)benzoate (also referred to as 2-(2-bromoethyl)benzoic acid methyl ester) follows a four-step process :

  • Starting with 2-formyl benzoic acid methylester as the raw material

  • Reaction with methyl triphenylphosphine hydroiodide in the presence of a strong base to obtain 2-methyl vinylbenzoate

  • Reaction of 2-methyl vinylbenzoate with borane dimethyl sulfide complex

  • Conversion of the resulting 2-(2-hydroxyethyl)benzoic acid methyl ester to 2-(2-bromoethyl)benzoic acid methyl ester using triphenylphosphine and carbon tetrabromide

Step 1: Formation of 2-vinyl benzoic acid methyl ester

Methyl triphenylphosphine hydroiodide (36.9 grams, 91.5 mmoles) is suspended in tetrahydrofuran (THF) (500 milliliters) at -50°C. n-Butyl lithium (57.2 milliliters, 91.5 mmoles) is added dropwise. After stirring for one hour at room temperature, the mixture is cooled to -70°C, and 2-formyl benzoic acid methylester (10 grams, 61 mmoles) in THF (150 milliliters) is added. The reaction yields 2-vinyl benzoic acid methyl ester (7 grams, yield 70%) .

Step 2: Borane-mediated hydroxyethylation

The 2-vinyl benzoic acid methyl ester reacts with borane dimethyl sulfide complex .

Step 3: Oxidation to hydroxyethyl derivative

Under conditions of sodium hydroxide and hydrogen peroxide, the product from step 2 is converted to 2-(2-hydroxyethyl)benzoic acid methyl ester .

Step 4: Bromination of the hydroxyethyl group

The final conversion to 2-(2-bromoethyl)benzoic acid methyl ester occurs under conditions of triphenylphosphine and carbon tetrabromide .

Applications in Organic Synthesis

Methyl 2-(2-bromoethyl)benzoate serves as a versatile building block in organic synthesis due to its functional group arrangement.

As a Chemical Intermediate

Reaction PartnerCatalystConditionsYieldProduct
4-Ethoxycarbonyl-2-nitrophenylboronic acidTetrakis(triphenylphosphine)palladium(0)DME/EtOH 2:1, 2M aq. Na₂CO₃, room temperature, 2h65%4-(2-Methoxycarbonyl-benzyl)-3-nitro-benzoic acid ethyl ester

Similar coupling reactions may be feasible with methyl 2-(2-bromoethyl)benzoate, potentially with modified conditions to account for the different reactivity profile of the bromoethyl group versus the bromomethyl group .

Comparison with Related Compounds

Understanding the relationship between methyl 2-(2-bromoethyl)benzoate and similar compounds provides insight into its unique reactivity patterns.

Structural Analogs

Several related compounds share structural similarities with methyl 2-(2-bromoethyl)benzoate:

CompoundCAS NumberStructural Difference
Methyl 2-bromomethylbenzoate2417-73-4Contains a bromomethyl (-CH₂Br) instead of bromoethyl (-CH₂CH₂Br) group
Methyl 3-(bromomethyl)benzoate1129-28-8Bromomethyl group at meta position instead of bromoethyl at ortho position
Methyl 4-(bromomethyl)benzoate2417-72-3Bromomethyl group at para position instead of bromoethyl at ortho position
Methyl 2-bromo-5-(bromomethyl)benzoate90721-58-7Contains both a bromine atom and a bromomethyl group in different positions

Reactivity Differences

The extended carbon chain in the bromoethyl group of methyl 2-(2-bromoethyl)benzoate likely results in different reactivity compared to the bromomethyl analogs. The additional methylene group provides:

  • Increased distance between the reactive bromine and the aromatic ring

  • Greater conformational flexibility

  • Potentially reduced steric hindrance in certain reactions

  • Different electronic effects on the leaving group properties of the bromine

These factors may influence the compound's utility in various synthetic applications, potentially offering advantages in specific reaction contexts.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator